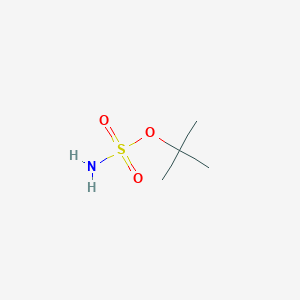

Tert-butyl sulfamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H11NO3S |

|---|---|

Molecular Weight |

153.20 g/mol |

IUPAC Name |

tert-butyl sulfamate |

InChI |

InChI=1S/C4H11NO3S/c1-4(2,3)8-9(5,6)7/h1-3H3,(H2,5,6,7) |

InChI Key |

NFZUTPCMXSQHRD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OS(=O)(=O)N |

Origin of Product |

United States |

Mechanistic Investigations of Tert Butyl Sulfamate Transformations

Reaction Pathway Elucidation in Sulfonamide and Sulfamate (B1201201) Formation

The synthesis of sulfonamides and sulfamates from precursors like tert-butyl sulfamate often proceeds through intricate reaction pathways involving highly reactive intermediates. The elucidation of these pathways is key to optimizing reaction conditions and expanding the scope of these transformations.

Organometallic reagents, such as Grignard and organolithium reagents, play a pivotal role in the synthesis of primary sulfonamides from sulfinylamine reagents like N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). organic-chemistry.orgacs.orgnih.gov These reagents act as potent carbon nucleophiles, attacking the electrophilic sulfur atom of the sulfinylamine. This initial nucleophilic addition is a key step in the formation of a new carbon-sulfur bond, which is fundamental to the construction of the sulfonamide framework. organic-chemistry.orgresearchgate.net

The reaction is typically performed at low temperatures, such as -78 °C, to control the reactivity of the organometallic species and prevent unwanted side reactions. organic-chemistry.orgacs.org The choice of the organometallic reagent is critical, with a wide variety of (hetero)aryl and alkyl Grignard and organolithium reagents demonstrating efficacy in this transformation, leading to good to excellent yields of the corresponding primary sulfonamides. organic-chemistry.orgnih.govresearchgate.net The versatility of these reagents allows for the introduction of diverse substituents onto the sulfonamide core, making this a valuable method for creating libraries of compounds for applications in medicinal chemistry and materials science. organic-chemistry.orgresearchgate.net

The general mechanism involves the addition of the organometallic reagent to the sulfur atom of t-BuONSO, initiating a cascade of events that ultimately leads to the formation of the sulfonamide product. acs.orgresearchgate.net The efficiency and broad applicability of this method highlight the importance of organometallic reagents in modern synthetic chemistry for the construction of essential functional groups. organic-chemistry.orgnih.gov

The reaction of organometallic reagents with N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) to form primary sulfonamides is proposed to proceed through a series of key intermediates. acs.orgresearchgate.net Following the initial nucleophilic addition of the organometallic reagent to the sulfur center, a sulfinamide intermediate is formed. organic-chemistry.orgacs.org This intermediate is not stable and undergoes further transformation.

Two primary pathways have been proposed for the conversion of the sulfinamide intermediate. acs.orgresearchgate.net One pathway involves the formation of a highly reactive sulfinyl nitrene intermediate. acs.orgresearchgate.netacs.org Sulfinyl nitrenes are the sulfur analogues of the more well-known sulfonyl nitrenes but have been significantly less explored in synthetic chemistry. acs.org The generation of a sulfinyl nitrene from the sulfinamide intermediate would be a significant step, as these species are known to be highly electrophilic at the sulfur atom. acs.org

An alternative, possibly concerted, pathway involves an N→S oxygen migration to form a sulfonimidate ester anion . acs.org This rearrangement would lead to a more stable intermediate, which can then proceed to the final product.

Regardless of the exact pathway, the subsequent step is believed to be an intramolecular proton transfer to the nitrogen atom, followed by the elimination of isobutene to generate a sulfonamide anion. acs.orgresearchgate.net This anion is then quenched during the aqueous workup to yield the final primary sulfonamide product. acs.orgresearchgate.net The proposed mechanism is supported by preliminary mechanistic investigations, although further studies are needed to definitively distinguish between the sulfinyl nitrene and the concerted rearrangement pathways. acs.orgresearchgate.net

| Proposed Intermediate | Description | Potential Role in Mechanism |

| Sulfinamide Intermediate | Formed after the initial nucleophilic addition of the organometallic reagent to t-BuONSO. organic-chemistry.orgacs.org | Precursor to the key reactive intermediates. |

| Sulfinyl Nitrene | A highly reactive species with an electrophilic sulfur atom. acs.orgresearchgate.netacs.org | Potential intermediate formed from the sulfinamide, leading to the sulfonimidate ester anion. acs.orgresearchgate.net |

| Sulfonimidate Ester Anion | An anionic intermediate formed either via the sulfinyl nitrene or a concerted rearrangement. acs.org | Undergoes intramolecular proton transfer and elimination of isobutene. acs.orgresearchgate.net |

| Sulfonamide Anion | The final intermediate before workup. acs.orgresearchgate.net | Protonated during workup to yield the primary sulfonamide. acs.orgresearchgate.net |

Role of Organometallic Reagents in Nucleophilic Additions[1].

Radical-Mediated Processes in C-H Functionalization Involving Sulfamates

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, and sulfamate esters have emerged as versatile directing groups and precursors for radical-mediated C-H functionalization reactions. These processes often involve the generation of nitrogen-centered radicals, which can then participate in a variety of transformations.

Nitrogen-centered radicals derived from sulfamates are key intermediates in a range of C-H functionalization reactions. One common method for generating these radicals is through the thermal homolysis of reagents like tert-butyl nitrite (B80452) (t-BuONO). rsc.org In the presence of a sulfonamide, the initially formed alkoxyl radical can abstract a hydrogen atom from the N-H bond, generating a nitrogen-centered radical. rsc.org This radical can then be delocalized onto an aromatic ring, leading to intermediates that can be trapped by other radical species. rsc.org

Another approach involves the use of a cobalt catalyst in conjunction with an oxidant like tert-butyl hydroperoxide (TBHP). beilstein-journals.orgbeilstein-journals.org This system can generate a cobalt hydride species that facilitates hydrogen atom transfer (HAT) from a suitable donor to an alkene, producing an alkyl radical. beilstein-journals.orgbeilstein-journals.org While this example focuses on alkene functionalization, similar principles can be applied to generate radicals that can interact with sulfamate-derived species.

The reactivity of these nitrogen-centered radicals is diverse. They can participate in intramolecular cyclization reactions, intermolecular additions, and hydrogen atom transfer processes. The specific outcome of the reaction is often dictated by the reaction conditions, the nature of the substrate, and the presence of other radical trapping agents.

Sulfamate esters are excellent directing groups for intramolecular hydrogen atom transfer (HAT) reactions. In these processes, a radical generated elsewhere in the molecule can abstract a hydrogen atom from a specific C-H bond, guided by the proximity enforced by the sulfamate tether. This strategy allows for the site-selective functionalization of otherwise unreactive C-H bonds.

A general mechanism for such a process involves the generation of a nitrogen-centered radical from the sulfamate moiety. This radical can then abstract a hydrogen atom from a sterically accessible C-H bond within the same molecule, typically at a 1,5- or 1,6-position, to form a carbon-centered radical. This newly formed radical is then trapped by another reagent to complete the functionalization.

The use of cobalt-based catalytic systems with reagents like tert-butyl hydroperoxide (TBHP) and a silane (B1218182) has been shown to be effective in initiating HAT reactions for alkene hydrofunctionalization. beilstein-journals.orgbeilstein-journals.org These reactions are believed to proceed through a cobalt-mediated HAT to the alkene, generating an alkyl radical that is subsequently intercepted. beilstein-journals.org The principles of this type of HAT process can be extended to systems where a sulfamate ester directs the functionalization of a C-H bond.

| Reagent/System | Role in Radical Generation/Process | Type of Transformation |

| tert-Butyl nitrite (t-BuONO) | Thermal homolysis generates alkoxyl and nitric oxide radicals, leading to nitrogen-centered radicals from sulfonamides. rsc.org | C-H nitration of aromatic sulfonamides. rsc.org |

| Co(acac)₂/TBHP/Et₃SiH | Generates a cobalt hydride for HAT to alkenes, producing alkyl radicals. beilstein-journals.orgbeilstein-journals.org | Markovnikov-selective alkene hydrofunctionalization. beilstein-journals.org |

| Sulfamate Ester | Directs intramolecular HAT by positioning a radical in proximity to a target C-H bond. | Site-selective C-H functionalization. |

Generation and Reactivity of Nitrogen-Centered Radical Species[3][10].

Base-Catalyzed Intramolecular Cyclizations (Aza-Michael Reactions) of Sulfamate Tethers

Base-catalyzed intramolecular cyclizations of substrates containing a sulfamate tether represent a powerful method for the synthesis of heterocyclic compounds. A key example of this type of transformation is the aza-Michael reaction, where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound or a related Michael acceptor.

In this context, the nitrogen atom of the sulfamate can act as the nucleophile. Upon deprotonation by a suitable base, the resulting nitrogen anion can attack an intramolecular Michael acceptor, leading to the formation of a new ring. The sulfamate group serves to tether the nucleophile and the electrophile, facilitating the intramolecular reaction.

The success of these cyclizations depends on several factors, including the nature of the base, the length and flexibility of the tether connecting the sulfamate and the Michael acceptor, and the electronic properties of the Michael acceptor. These reactions provide a convergent and often stereoselective route to valuable nitrogen-containing cyclic structures, which are common motifs in pharmaceuticals and natural products.

Catalytic Systems and Their Influence on Reaction Efficiency

The transformation of substrates containing this compound often relies on catalytic systems to achieve high efficiency and yield. The choice of catalyst is critical and depends on the specific reaction, such as aza-Michael or aza-Wacker cyclizations.

In the intramolecular aza-Michael cyclization of sulfamates onto α,β-unsaturated esters, various bases have been shown to be effective catalysts. acs.orgnih.gov Early investigations found that phosphines can promote the reaction. nih.govacs.org However, more successful results were achieved using bases like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or 1,1,3,3-tetramethylguanidine (B143053) (TMG). nih.govacs.org The use of catalytic amounts of TMG is often sufficient for the reaction to proceed to completion, although extended reaction times may be necessary. nih.gov The development of a chiral bifunctional guanidine (B92328) catalyst has enabled these cyclizations to be performed enantioselectively, yielding products with high enantiomeric ratios. acs.org

For oxidative cyclizations, such as the aza-Wacker reaction of alkenyl sulfamates, transition metal catalysts are employed. A common system involves a palladium catalyst, such as Pd₂(dba)₃, with copper(II) acetate (B1210297) (Cu(OAc)₂) as a stoichiometric oxidant under an oxygen atmosphere. ku.edu This protocol is effective for forming six-membered rings in good yields. ku.edu

Rhodium catalysts are also pivotal in this compound transformations, particularly for intramolecular C-H amination. nih.gov The combination of a dirhodium catalyst, like rhodium(II) acetate (Rh₂(OAc)₄), and an oxidant such as iodosobenzene (B1197198) diacetate (PhI(OAc)₂), facilitates the formation of acs.orgnih.govchemrxiv.org-oxathiazinane-2,2-dioxide heterocycles from primary sulfamate esters. nih.gov These reactions are generally efficient, providing yields often exceeding 70%. nih.gov

| Reaction Type | Catalytic System | Influence on Efficiency | Source(s) |

| Aza-Michael Cyclization | 1,1,3,3-tetramethylguanidine (TMG) (catalytic) | Delivers product in good yield and excellent diastereoselectivity; operationally simple. acs.orgnih.gov | acs.orgnih.gov |

| Enantioselective Aza-Michael Cyclization | Chiral bifunctional guanidine catalyst | Promotes enantioselective cyclization with excellent yields and enantiomeric ratios. acs.org | acs.org |

| Aza-Wacker Cyclization | Pd₂(dba)₃ (catalytic) / Cu(OAc)₂ | Forms 6-membered rings in synthetically useful yields (56% to >90%). ku.edu | ku.edu |

| Intramolecular C-H Amination | Rh₂(OAc)₄ (catalytic) / PhI(OAc)₂ | Results in high yields (often >70%) for oxathiazinane formation. nih.gov | nih.gov |

Stereochemical Control and Diastereoselectivity in Oxathiazinane Formation

The use of sulfamate tethers provides a high degree of predictability in controlling the stereochemistry of cyclization reactions, leading to the formation of oxathiazinane heterocycles with excellent diastereoselectivity. acs.org

In base-catalyzed intramolecular aza-Michael cyclizations, the reaction's diastereoselectivity is often excellent, in many instances furnishing a single diastereomer as the major product. acs.orgacs.org The inherent bond angles of the sulfamate tether strongly favor the formation of six-membered rings over other possibilities, such as seven-membered rings. acs.orgchemrxiv.org The geometry of the starting olefin can also have a dramatic impact; for example, substrates with cis α,β-unsaturated esters may fail to form a product, while the corresponding trans isomers cyclize efficiently. acs.orgacs.org

Rhodium-catalyzed C-H amination reactions involving chiral sulfamate esters also exhibit high levels of diastereocontrol, often achieving diastereomeric ratios of 10:1 or greater. nih.gov This stereochemical outcome can be rationalized by a transition state model that resembles an energy-minimized chair-like conformation during the bond-forming step. nih.gov Similarly, the diastereoselectivity in palladium-catalyzed aza-Wacker cyclizations is highly dependent on the substrate, with observed ratios ranging from moderate (4:1) to excellent (>20:1). ku.edu

| Reaction Type | Key Stereochemical Feature | Outcome | Source(s) |

| Aza-Michael Cyclization | Substrate control | Often produces a single diastereomer; favors 6-membered rings. acs.orgacs.org | acs.orgacs.org |

| Aza-Wacker Cyclization | Substrate-dependent diastereoselectivity | Diastereomeric ratios range from 4:1 to >20:1. ku.edu | ku.edu |

| Rhodium-Catalyzed C-H Amination | Chiral sulfamate esters | High diastereoinduction (≥10:1) via a chair-like transition state. nih.gov | nih.gov |

Nucleophilic Ring-Opening Mechanisms of Sulfamate-Derived Cyclic Intermediates

Cyclic intermediates derived from this compound, such as oxathiazinanes, are valuable synthons that can undergo subsequent nucleophilic ring-opening reactions. These processes often proceed with high levels of regio- and stereoselectivity.

Regio- and Stereoselective Ring-Opening of Aziridines by Pendant Sulfamates

The intramolecular ring-opening of aziridines by a pendant sulfamate group is a robust and reliable strategy for the synthesis of vicinal diamines. chemrxiv.orgnih.govacs.org This cyclization reaction is characterized by its perfect regio- and stereospecificity. chemrxiv.orgnih.govacs.orgacs.org The reaction is compatible with a range of sulfamates, including unsubstituted, N-alkyl, and N-aryl variants. acs.org

The regioselectivity is consistently governed by a 6-exo cyclization pathway, where the sulfamate nitrogen attacks the proximal carbon of the aziridine (B145994) ring to form a six-membered oxathiazinane heterocycle. nih.govacs.org

The stereochemical outcome is directly dictated by the configuration of the starting aziridine. chemrxiv.orgnih.gov

trans-Aziridine sulfamates exclusively yield products with an erythro relative configuration. nih.govacs.org

cis-Aziridine sulfamates, conversely, give products with a threo configuration. nih.govacs.org

Once formed, these oxathiazinane products can be activated and subsequently opened by a wide variety of nucleophiles, demonstrating their utility as synthetic intermediates. chemrxiv.orgacs.org

| Starting Aziridine Stereochemistry | Ring-Opening Pathway | Product Configuration | Source(s) |

| trans | 6-exo cyclization | erythro | nih.govacs.org |

| cis | 6-exo cyclization | threo | nih.govacs.org |

Ring-Opening of Epoxides by Sulfamate Tethers for Vicinal Amino Alcohol Formation

Analogous to the aziridine openings, the intramolecular ring-opening of epoxides by a tethered sulfamate provides predictable access to valuable vicinal amino alcohols. nih.govnih.gov This method serves as a powerful alternative to intermolecular aminolysis of epoxides, which can often lead to mixtures of regioisomers. nih.gov

These ring-opening reactions are typically promoted by a base and proceed under mild conditions, affording cyclic sulfamidates or oxathiazinanes. nih.govnih.gov The process is marked by excellent diastereoselectivity and regiocontrol. nih.govnih.gov The sulfamate nitrogen preferentially attacks the less-substituted carbon of the epoxide, leading to the formation of a six-membered ring. However, in cases where one epoxide carbon is significantly more activated for S_N2 attack (e.g., being benzylic), the formation of a seven-membered ring can occur in good yield. nih.gov The resulting heterocyclic products are stable and can be used as synthons for further ring-opening transformations. nih.govnih.gov

Applications of Tert Butyl Sulfamate in Complex Molecule Synthesis

Construction of Advanced Nitrogenous Heterocycles

The ability of tert-butyl sulfamate (B1201201) to act as a latent nucleophile and participate in various cyclization reactions makes it an invaluable tool for the synthesis of complex nitrogen-containing heterocyclic systems. These heterocycles often serve as crucial building blocks or "chiral synthons" for the assembly of more elaborate molecules.

Synthesis of Oxathiazinanes as Versatile Chiral Synthons

Oxathiazinanes, six-membered heterocyclic rings containing sulfur, oxygen, and nitrogen, are readily synthesized through the cyclization of sulfamates. These heterocycles have proven to be exceptionally useful as bifunctional chiral synthons, offering two distinct sites for further chemical modification. acs.org The synthesis of these valuable intermediates can be achieved through various methods, including enantioselective aza-Michael cyclizations of sulfamate tethers onto α,β-unsaturated esters. acs.orgnih.gov This reaction is often promoted by chiral bifunctional guanidine (B92328) catalysts and proceeds under mild conditions. acs.orgnih.gov

The resulting oxathiazinanes can be further functionalized. For instance, they can be activated and subsequently undergo ring-opening reactions with a variety of nucleophiles, including azides, acetates, and organophosphorus reagents. acs.orgnih.gov This versatility allows for the stereocontrolled introduction of different functional groups, making oxathiazinanes valuable precursors for the synthesis of enantioenriched small molecules such as β-amino acids and 1,3-diamines. nih.govchemrxiv.org

A notable application of this methodology is the enantioselective synthesis of oxathiazinanes from substrates containing α,β-unsaturated esters, ketones, and thioesters. acs.orgnih.gov The reaction conditions can be optimized to achieve high yields and excellent enantiomeric ratios. The product oxathiazinanes serve as key intermediates that can be transformed into a variety of valuable chiral compounds. nih.gov

| Catalyst System | Substrate Type | Product Type | Key Features |

| Chiral Bifunctional Guanidine | α,β-Unsaturated Esters, Ketones, Thioesters | Chiral Oxathiazinanes | High enantioselectivity, mild conditions. acs.orgnih.gov |

| Base-Promoted | Epoxy-sulfamates | Oxathiazinanes | Excellent diastereoselectivity and regiocontrol. nih.gov |

| Base-Promoted | Aziridine-sulfamates | Oxathiazinanes | Perfectly regioselective and stereospecific. nih.govchemrxiv.org |

| Palladium(0) Catalysis | Alkenyl Sulfamate Esters | Alkenyl Oxathiazinanes | Forms six-membered rings in good yield. researchgate.net |

Preparation of Vicinal Diamines via Sulfamate-Mediated Aziridine (B145994) Ring-Opening

Vicinal diamines, organic compounds with two amino groups attached to adjacent carbon atoms, are prevalent structural motifs in pharmaceuticals, agrochemicals, and chiral ligands. nih.govchemrxiv.org A powerful and stereospecific method for their synthesis involves the intramolecular ring-opening of aziridines by a pendant sulfamate group. nih.govchemrxiv.orgnih.govchemrxiv.org

This strategy offers excellent control over regioselectivity and stereochemistry. nih.govchemrxiv.org The reaction proceeds via a 6-exo cyclization, where the sulfamate nitrogen attacks the aziridine ring, leading to the formation of a six-membered oxathiazinane heterocycle that incorporates the vicinal diamine moiety. nih.govchemrxiv.org The stereochemistry of the starting aziridine is directly translated to the product; trans-aziridines yield erythro-configured diamines, while cis-aziridines produce threo-configured diamines. nih.govchemrxiv.org

This method is compatible with a range of sulfamates (unsubstituted, N-alkyl, and N-aryl) and both cis and trans disubstituted aziridines. nih.govchemrxiv.org The resulting oxathiazinane products can be activated and subsequently ring-opened with various nucleophiles, providing access to a diverse array of polyfunctional molecules. nih.govchemrxiv.org

| Aziridine Stereochemistry | Product Configuration | Key Outcome |

| trans-Aziridine | erythro-Vicinal Diamine | Stereospecific synthesis. nih.govchemrxiv.org |

| cis-Aziridine | threo-Vicinal Diamine | Stereospecific synthesis. nih.govchemrxiv.org |

Synthesis of Vicinal Amino Alcohols via Sulfamate-Tethered Epoxide Ring-Opening

Vicinal amino alcohols are another fundamentally important structural unit in a vast number of biologically active molecules. The intramolecular ring-opening of epoxides by a tethered sulfamate nucleophile provides a highly regioselective and diastereoselective route to these valuable compounds. nih.govnih.govacs.orgku.edu

This reaction is typically promoted by a base and proceeds under mild conditions, often at room temperature. nih.govacs.org The tethered sulfamate ensures that the nucleophilic attack occurs at a specific carbon of the epoxide, leading to predictable regiochemical outcomes and excellent control over the relative stereochemistry of the newly formed alcohol and amine functionalities. nih.govnih.gov The resulting cyclic sulfamidates or oxathiazinanes can then be hydrolyzed to reveal the desired vicinal amino alcohol. nih.gov This method has been shown to be scalable and tolerates a variety of functional groups. nih.gov

Strategic Applications in Total Synthesis and Analogue Preparation

The utility of tert-butyl sulfamate extends beyond the synthesis of fundamental heterocyclic building blocks to its strategic incorporation in the total synthesis of complex natural products and their analogues.

Utilization in the Synthesis of Natural Product Derivatives (e.g., (−)-Negamycin tert-butyl ester)

A prime example of the strategic application of this compound is in the synthesis of (−)-Negamycin tert-butyl ester. nih.govacs.orgacs.org Negamycin is a dipeptide antibiotic with interesting biological activity. The synthesis of its tert-butyl ester derivative has been accomplished using a sulfamate-tethered aza-Michael cyclization as a key step. nih.govnih.govacs.orgacs.org

This intramolecular cyclization of a sulfamate onto a pendant α,β-unsaturated ester proceeds with high diastereoselectivity to furnish a key oxathiazinane intermediate. nih.govacs.org This intermediate is then activated and undergoes a ring-opening reaction. nih.govacs.org Subsequent functional group manipulations, including selective ester cleavage and coupling with a protected hydrazine (B178648) derivative, complete the synthesis. nih.govacs.org This approach highlights the power of sulfamate chemistry to install critical nitrogen-containing stereocenters in a controlled manner during the synthesis of complex molecules. nih.gov

Key Steps in the Synthesis of (−)-Negamycin tert-butyl ester:

Sulfamate-tethered aza-Michael cyclization: Formation of a key oxathiazinane intermediate with high diastereoselectivity. nih.govacs.org

Activation and ring-opening of the oxathiazinane: Introduction of further functionality. nih.govacs.org

Selective ester cleavage and coupling: Completion of the carbon skeleton. nih.govacs.org

Final deprotection steps: Unveiling the target molecule. acs.org

Preparation of Orthogonally Protected Aminosugars (e.g., d-Galactosamines) via Sulfamate-Tethered Aza-Wacker Cyclization

Aminosugars are essential components of many biologically important molecules, including antibiotics and glycoproteins. The synthesis of orthogonally protected aminosugars is crucial for their incorporation into larger structures. A novel strategy for the synthesis of protected d-galactosamines utilizes a sulfamate-tethered aza-Wacker cyclization as the key transformation. nih.govnih.govresearchgate.net

This approach is distinct from traditional methods that typically start from other sugars like glycals or hexoses. nih.gov Instead, it commences from a different chiral starting material, d-erythrono-1,4-lactone. nih.govnih.gov The key aza-Wacker cyclization involves the intramolecular attack of the sulfamate nitrogen onto an alkene, catalyzed by a palladium complex, to form an alkenyl oxathiazinane. nih.govnih.gov This intermediate is then elaborated through a series of steps, including oxidative cleavage of the alkene and ring-opening of the oxathiazinane, to yield the desired orthogonally protected d-galactosamine. nih.gov This strategy offers a unique and potentially general route to a variety of 2-amino-2-deoxyhexoses with diverse protection patterns. nih.govnih.gov

| Starting Material | Key Reaction | Product | Significance |

| d-Erythrono-1,4-lactone | Sulfamate-Tethered Aza-Wacker Cyclization | Orthogonally Protected d-Galactosamine | Novel and general strategy for aminosugar synthesis. nih.govnih.gov |

Role as Versatile Activating Groups and Removable Tethers in Multi-Step Synthesis

In the realm of complex molecule synthesis, the strategic use of temporary tethers that can also function as activating groups is a powerful approach to control reactivity and stereochemistry. This compound has emerged as a valuable precursor for such a versatile auxiliary. Once incorporated into a molecule, the resulting sulfamate moiety can act as an effective nucleophile in intramolecular cyclization reactions, and subsequently, the newly formed cyclic structure can be manipulated or completely removed. This dual functionality streamlines synthetic sequences by minimizing the number of steps required for attachment and removal of the auxiliary group. nih.govresearchgate.net

Design and Implementation of Sulfamate Tethers in Intramolecular Cyclization Strategies

The design of intramolecular cyclization strategies utilizing sulfamate tethers hinges on their convenient installation onto alcohols or amines within a substrate. nih.govnih.gov The sulfamate group then serves as an excellent nitrogen nucleophile for various intramolecular reactions, most notably in aza-Michael and aza-Wacker type cyclizations. These reactions are prized for their ability to form heterocyclic rings with a high degree of predictability in terms of regioselectivity and diastereoselectivity. nih.govresearchgate.net

A significant advantage of the sulfamate tether is its geometric predisposition to form six-membered rings, specifically nih.govnih.govnih.gov-oxathiazinane-2,2-dioxides, due to favorable bond angles. researchgate.netnih.gov However, the formation of other ring sizes, such as seven-membered rings, is also possible, albeit sometimes with lower efficiency. researchgate.netnih.gov

Research has demonstrated the successful implementation of this compound-derived tethers in the synthesis of complex nitrogen-containing molecules. For instance, in the preparation of a (−)-negamycin derivative, a sulfamate-tethered aza-Michael cyclization was a key step. The substrate, containing a pendant α,β-unsaturated ester, underwent smooth cyclization to form an oxathiazinane with excellent yield and diastereoselectivity (>20:1). nih.gov This strategy highlights the operational simplicity and functional group tolerance of such cyclizations, which can often be performed open to air with catalytic amounts of a suitable base. nih.govnih.gov

The versatility of this approach is further underscored by its compatibility with various functional groups, including TBS, methyl, and benzyl (B1604629) ethers, as well as its applicability to substrates derived from phenols. nih.govnih.gov The substituent on the sulfamate nitrogen can also be varied, with studies showing that a range of electron-rich and electron-deficient aryl substituents are well-tolerated in aza-Wacker cyclizations. researchgate.net

The following table summarizes selected examples of intramolecular cyclizations using sulfamate tethers, showcasing the diversity of substrates and the efficiency of the cyclization process.

| Substrate Type | Cyclization Type | Product Heterocycle | Key Features | Reference |

| α,β-unsaturated ester | aza-Michael | Oxathiazinane | High diastereoselectivity; tolerant of various functional groups. | nih.gov |

| α,β-unsaturated thioester | aza-Michael | Oxathiazinane | Demonstrates versatility of the Michael acceptor. | nih.gov |

| α,β-unsaturated nitrile | aza-Michael | Oxathiazinane | Expands the scope of the aza-Michael cyclization. | nih.gov |

| Pendant alkene | aza-Wacker | Oxathiazinane | Catalytic in Pd(0); forms 6-membered rings reliably. | researchgate.net |

| Di-substituted aziridine | Ring-opening | Oxathiazinane | Perfectly regioselective and stereospecific. | chemrxiv.orgchemrxiv.org |

Post-Cyclization Manipulation and Displacement of Sulfamate Auxiliaries

A key feature that elevates the sulfamate tether from a simple linker to a versatile synthetic tool is the reactivity of the resulting cyclic sulfamate, typically an oxathiazinane-2,2-dioxide. This heterocycle is not merely a stable final product but a valuable synthetic intermediate that can be further transformed. nih.gov The oxathiazinane ring is considered a "masked" 1,3-amino alcohol, which can be unraveled through nucleophilic ring-opening reactions. nih.govnsf.gov

The manipulation of the oxathiazinane ring often involves its activation, followed by nucleophilic attack, which cleaves the C–O bond of the heterocycle. nih.govrsc.org For example, in the synthesis of a (−)-negamycin derivative, the oxathiazinane intermediate was first activated by appending a Cbz group to the nitrogen atom. Subsequent heating with potassium acetate (B1210297) in acetonitrile (B52724) led to the smooth ring-opening of the activated heterocycle. nih.gov

A range of nucleophiles has been shown to effectively open N-arylated oxathiazinane rings, leading to the formation of diverse 1,3-amino ethers and 1,3-amino thioethers. nih.govnih.gov This demonstrates the utility of the sulfamate auxiliary as a linchpin for the rapid assembly of molecules containing this important structural motif. nih.gov Furthermore, once activated, these cyclic sulfamates can be ring-opened with nucleophiles such as sodium azide, providing a route to vicinal diamine precursors. chemrxiv.org These subsequent transformations allow for the facile construction of new C–C, C–O, C–N, and C–S bonds. chemrxiv.org

The following table provides examples of the post-cyclization manipulation and displacement of the sulfamate auxiliary, highlighting the variety of nucleophiles and the resulting products.

| Cyclic Sulfamate Derivative | Activating/Reaction Conditions | Nucleophile | Product Type | Reference |

| N-Cbz oxathiazinane | Heat in CH3CN | Potassium acetate | Ring-opened acetate | nih.gov |

| N-arylated oxathiazinane | Base | Phenoxides | N-aryl-amino ether | nih.govnih.gov |

| N-arylated oxathiazinane | Base | Naphthoxides | N-aryl-amino ether | nih.govnih.gov |

| N-arylated oxathiazinane | Base | Thiolates | N-aryl-amino thioether | nih.govnih.gov |

| Activated oxathiazinane | NaN3, rt | Azide | Azide (triamine surrogate) | chemrxiv.org |

| Bicyclic oxathiazinane urea | Various | Grignard reagents, alkoxides, amines, thiolates | C-C, C-O, C-N, C-S bond formation | chemrxiv.org |

| Alkenyl oxathiazinane | 2-Naphthol | 2-Naphthol | Liberated alkoxy-sulfonyl auxiliary | researchgate.netnih.gov |

This ability to be productively manipulated or displaced after the key cyclization step is a significant advantage of using sulfamate tethers in multi-step synthesis, as it avoids the need for separate, and often harsh, deprotection steps. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for Tert Butyl Sulfamate Reaction Intermediates and Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules containing the tert-butyl sulfamate (B1201201) moiety and for monitoring the progress of its reactions. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

In ¹H NMR spectroscopy, the nine protons of the tert-butyl group in tert-butyl sulfamate derivatives typically appear as a sharp singlet, with its chemical shift providing insight into the electronic environment. For instance, in DMSO-d₆, the tert-butyl protons of this compound itself resonate at approximately δ 1.20 ppm. vulcanchem.com The protons of the NH₂ group appear as broad peaks between δ 6.5–7.0 ppm. vulcanchem.com In reaction monitoring, the disappearance of reactant signals and the appearance of new signals corresponding to products and intermediates can be tracked over time. sci-hub.senih.gov For example, in the amination of N-alkylsulfamides using t-BuOI, ¹H NMR monitoring showed the disappearance of the NH₂ proton signal of the starting material, indicating the formation of an N,N-diiodosulfamide intermediate. sci-hub.se

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The quaternary carbon and the methyl carbons of the tert-butyl group have characteristic chemical shifts. These shifts are sensitive to substituent effects and can be used to confirm the formation of new bonds.

Kinetic studies using NMR can provide valuable mechanistic information. By measuring the rate of change in the concentration of reactants and products, reaction orders and rate constants can be determined. cdnsciencepub.com Furthermore, specialized NMR techniques, such as Chemical Exchange Saturation Transfer (CEST), can be employed to detect and characterize transient intermediates that are present in low concentrations. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| This compound vulcanchem.com | DMSO-d₆ | 1.20 (s, 9H, C(CH₃)₃), 6.5-7.0 (br, 2H, NH₂) | Not specified |

| Methyl 6-hydroxyhexanoate (B1236181) tert-butylsulfamate ester nih.gov | CDCl₃ | 1.35 (s, 9H, C(CH₃)₃), 4.11 (t, 2H), 4.33 (s, 1H) | 28.2, 54.2, 69.6 |

| (E)-(2-(tert-butylsulfonyl)vinyl)benzene rsc.org | CDCl₃ | 1.42 (s, 9H, C(CH₃)₃), 6.84 (d, 1H), 7.42-7.59 (m, 6H) | 23.4, 58.9, 120.7, 128.6, 129.1, 131.3, 132.5, 146.4 |

Note: This table provides representative data. Actual chemical shifts can vary depending on the specific molecule and experimental conditions.

High-Resolution Mass Spectrometry (MS) for Intermediate Identification and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of molecules with high accuracy, making it invaluable for identifying reaction intermediates and products in studies involving this compound. nih.gov HRMS provides exact mass measurements, which can be used to confirm the molecular formula of a compound.

In mechanistic studies, HRMS can be used to detect and identify transient species. For example, by analyzing the mass spectrum of a reaction mixture at different time points, it is possible to observe the formation and consumption of intermediates. This information is crucial for piecing together the steps of a reaction mechanism. The fragmentation patterns observed in the mass spectrum can also provide structural information, helping to distinguish between isomers.

For instance, in the study of the metabolism of synthetic phenolic antioxidants, LC-HRMS/MS was used to detect and characterize various metabolites, including sulfate (B86663) conjugates. researchgate.net Similarly, HRMS has been used to confirm the structures of various organic compounds containing tert-butyl groups and sulfonyl functionalities. rsc.orgrsc.orgmdpi.com The high sensitivity of HRMS allows for the detection of compounds at very low concentrations, which is often the case for reaction intermediates. nih.gov

Table 2: Representative HRMS Data for Compounds Related to this compound Chemistry

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| (E)-(2-(tert-butylsulfonyl)vinyl)benzene | [M+H]⁺ | 225.0949 | 225.0944 | rsc.org |

| (E)-1-(2-(tert-butylsulfonyl)vinyl)-3-chlorobenzene | [M+H]⁺ | 259.0560 | 259.0556 | rsc.org |

| Methyl 6-hydroxyhexanoate tert-butylsulfamate ester | [M+NH₄]⁺ | 299.1635 | 299.1627 | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule and to monitor the progress of a reaction. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

For this compound and its derivatives, characteristic absorption bands can be observed. The S=O asymmetric stretching vibration in sulfamates typically appears around 1170 cm⁻¹, while the S-N stretching vibration is found near 910 cm⁻¹. vulcanchem.com The N-H stretching vibrations of the sulfamate NH₂ group can also be observed. tandfonline.com

During a chemical reaction, the disappearance of the characteristic absorption bands of the reactants and the appearance of new bands corresponding to the products can be monitored in real-time using techniques like Attenuated Total Reflectance (ATR)-FTIR spectroscopy. mt.com This allows for the tracking of reaction kinetics and the identification of the reaction endpoint. For example, in the synthesis of tert-butyl chloride from tert-butanol (B103910), the disappearance of the broad O-H stretch of the alcohol around 3362 cm⁻¹ indicates the progress of the reaction. rsc.org

Table 3: Characteristic IR Absorption Frequencies for Functional Groups Relevant to this compound Chemistry

| Functional Group | Vibration | Approximate Frequency (cm⁻¹) | Reference |

| Sulfamate (S=O) | Asymmetric Stretch | ~1170 | vulcanchem.com |

| Sulfamate (S-N) | Stretch | ~910 | vulcanchem.com |

| Amine (N-H) | Stretch | 3100-3500 | tandfonline.com |

| Ketone (C=O) | Stretch | 1680-1740 | tandfonline.com |

| Alcohol (O-H) | Stretch (broad) | 3200-3600 | tandfonline.comrsc.org |

X-ray Crystallography for Unambiguous Determination of Relative and Absolute Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the precise arrangement of atoms and the absolute stereochemistry of chiral centers. bch.ro This technique is particularly crucial when new stereocenters are formed in a reaction, as it provides unambiguous proof of the product's configuration. nih.govcdnsciencepub.com

While obtaining suitable single crystals can be a challenge, the structural information gained from X-ray crystallography is unparalleled in its detail and accuracy. bch.ro

Chromatographic Methods (e.g., GC, HPLC) for Reaction Monitoring and Product Purity Assessment

Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for monitoring the progress of reactions and for assessing the purity of the final products. rsc.org These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

GC is suitable for the analysis of volatile and thermally stable compounds. hzdr.de Derivatization may sometimes be necessary to increase the volatility of polar compounds for GC analysis. researchgate.netacs.org Reaction progress can be monitored by taking aliquots from the reaction mixture at different times and analyzing them by GC to determine the relative amounts of starting materials, intermediates, and products. hzdr.de

HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC analysis. tandfonline.com It is widely used to monitor reaction kinetics and to determine the purity of the isolated products. By using a suitable detector, such as a UV-Vis or mass spectrometer detector, both qualitative and quantitative information can be obtained. Thin-layer chromatography (TLC) is often used for rapid, qualitative monitoring of reaction progress before analysis by column chromatography for purification.

Table 4: Chromatographic Methods in the Analysis of this compound Related Reactions

| Technique | Application | Typical Conditions | Reference |

| Gas Chromatography (GC) | Analysis of volatile reaction products and intermediates. | Capillary columns (e.g., Rxi-5ms), FID or MS detector. | hzdr.degoogle.com |

| High-Performance Liquid Chromatography (HPLC) | Reaction monitoring, purity assessment of non-volatile compounds. | Reversed-phase columns (e.g., C18), UV or MS detector. | tandfonline.com |

| Thin-Layer Chromatography (TLC) | Rapid, qualitative reaction monitoring. | Silica gel plates, visualized with UV light or staining agents. | rsc.org |

| Column Chromatography | Purification of reaction products. | Silica gel as the stationary phase with a suitable eluent system. | rsc.orgmdpi.com |

Emerging Research Directions and Future Perspectives in Tert Butyl Sulfamate Chemistry

Development of Novel Catalytic Systems for Enantioselective and Diastereoselective Sulfamate (B1201201) Transformations

A primary focus of current research is the development of sophisticated catalytic systems that can control the stereochemical outcome of reactions involving sulfamates. The ability to perform enantioselective and diastereoselective transformations is crucial for the synthesis of chiral molecules, which are of paramount importance in medicinal chemistry and materials science.

Recent breakthroughs include the first examples of enantioselective cyclization reactions of sulfamates tethered to α,β-unsaturated esters, ketones, and thioesters. nih.govacs.org This transformation is promoted by a newly developed chiral bifunctional guanidine (B92328) catalyst and is noted for its operational simplicity, proceeding at room temperature without the need for strict exclusion of air or moisture. nih.govchemrxiv.org Researchers found that unsubstituted and N-methyl sulfamates were particularly effective for these enantioselective cyclizations. acs.org While the reactions showed high yields and enantiomeric ratios for a variety of substrates, α,β-unsaturated tert-butyl esters resulted in lower yields of the desired oxathiazinane products. chemrxiv.org

Another significant advancement is the creation of a new class of peptide-based dirhodium(II) catalysts. nih.gov These catalysts, derived from aspartic acid-containing β-turn-forming tetramers, provide a highly modular platform for generating large libraries of chiral catalysts. nih.gov They have proven effective in the enantioselective amination of benzylic C(sp³)–H bonds, achieving state-of-the-art levels of enantioselectivity (up to 95.5:4.5 er) even for substrates that are challenging for previously reported catalyst systems. nih.gov The system's effectiveness was optimized by screening different sulfamate nitrene precursors, with TfesNH₂ identified as a superior reagent for certain substrates. nih.gov

Table 1: Enantioselective Benzylic C(sp³)–H Amination using Dirhodium(II) Catalyst C1 Data sourced from reference nih.gov.

| Substrate | Product | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| 4-ethylanisole | 2a | 86 | 95.5:4.5 |

| 2-ethylnaphthalene | - | 42 | 93:7 |

| Substrate with extended alkyl chain | 2c | - | 95.5:4.5 |

| Substrate with extended alkyl chain | 2d | - | 95:5 |

Exploration of New Reaction Classes Utilizing Tert-butyl Sulfamate as a Key Reagent or Intermediate

Historically viewed as a functional group curiosity, the sulfamate moiety is now at the center of newly developed reaction classes. researchgate.net Researchers are leveraging the unique reactivity of sulfamate tethers to orchestrate novel molecular transformations. researchgate.net

One such emerging reaction is the sulfamate-tethered aza-Michael reaction, which involves the intramolecular 1,4-addition of nitrogen nucleophiles to α,β-unsaturated electrophiles. researchgate.net This method provides a powerful way to construct new carbon-nitrogen bonds with predictable regioselectivity and diastereoselectivity. researchgate.net The versatility of the sulfamate tether is a key advantage, as it can be easily attached to substrates and subsequently manipulated or removed after the cyclization event. researchgate.net This technology has been successfully applied to the preparation of a derivative of the antibiotic (−)-negamycin. researchgate.net

Beyond tethered reactions, new protocols are being developed for the direct functionalization of aromatic systems. A recently reported catalyst-free, mild aminosulfonylation method allows for the synthesis of electron-rich (hetero)aryl sulfonamides. chemrxiv.org This reaction proceeds through a unique tert-butyl sulfonylcarbamate intermediate that is generated in situ from tert-butyl chlorosulfonylcarbamate and a base. chemrxiv.org

The exploration extends to using sulfamates in contexts beyond the well-established aza-Wacker cyclizations, including intramolecular ring-opening reactions of epoxides and aziridines with a pendant sulfamate nucleophile. nih.gov These new reactions highlight a programmatic focus on developing the chemistry of sulfamates into broadly applicable synthetic tools. researchgate.netnih.gov

Table 2: Substrate Scope of Sulfamate-Tethered Aza-Michael Cyclization Data sourced from reference researchgate.net.

| Electrophile Type | Base Catalyst | Outcome |

|---|---|---|

| α,β-unsaturated esters | 1,1,3,3-Tetramethylguanidine (B143053) | Good yield, excellent diastereoselectivity |

| α,β-unsaturated thioesters | 1,1,3,3-Tetramethylguanidine | Good yield, excellent diastereoselectivity |

| α,β-unsaturated amides | 1,1,3,3-Tetramethylguanidine | Good yield, excellent diastereoselectivity |

| α,β-unsaturated nitriles | 1,1,3,3-Tetramethylguanidine | Good yield, excellent diastereoselectivity |

Integration of Advanced Computational Design in the Discovery and Optimization of Sulfamate-Mediated Synthesis

The synergy between experimental work and computational chemistry is accelerating the discovery and optimization of sulfamate-based molecules and reactions. Advanced computational techniques are being used to design novel compounds, predict their properties, and elucidate reaction mechanisms. nih.govacs.org

A notable example is the structure-based design of novel, non-acyl sulfamate inhibitors for MenE, an enzyme essential for bacterial menaquinone biosynthesis. nih.govacs.org Researchers began by creating a virtual library of analogues to replace the anionic acyl sulfamate moiety, which can be a liability for cell permeability. nih.gov Using computational docking, they screened these virtual compounds to predict their binding affinity and mode. nih.govacs.org This in silico screening led to the identification of a promising m-phenyl ether-linked analogue, which was then synthesized and biochemically evaluated. nih.govacs.org The experimental results confirmed the computational prediction, with the designed compound showing potent inhibitory activity. nih.gov The subsequent determination of its X-ray co-crystal structure validated the computationally predicted binding mode, providing a powerful framework for the future development of other non-acyl sulfamate inhibitors. nih.govacs.org

The success of these computational methods relies on accurate force fields. To this end, new parameters for sulfamates have been optimized for the CHARMM additive force field, targeting high-level quantum mechanical data to ensure the reliability of simulations involving these functional groups. researchgate.net Computational investigations have also been crucial in understanding reaction outcomes, such as demonstrating that a di-tert-butyl silanol (B1196071) protecting group, an oxygen counterpart to the sulfamate auxiliary, was essential for product selectivity in a specific alkene transposition reaction. nih.gov

Expansion of Applications to Diverse Fields of Chemical Synthesis Beyond Traditional Organic Chemistry

The unique properties of this compound and related compounds are enabling their application in a growing number of fields outside of traditional organic synthesis, including medicinal chemistry, chemical biology, and materials science. nih.govnih.gov The development of sulfamate chemistry is expected to yield general transformations that will be useful to chemists across multiple disciplines. researchgate.net

In medicinal chemistry, the development of sulfamate-based inhibitors of bacterial enzymes like MenE represents a significant step toward novel antibiotics to combat drug-resistant pathogens. nih.govacs.org The tert-butyl group itself is a common substituent in a variety of pharmacologically active compounds. researchgate.netnih.gov

The versatility of the chemistry also extends to process chemistry and materials science. For instance, modern synthetic methods like microfluidic synthesis, which offer improved efficiency and safety, are being developed for related tert-butyl compounds like tert-butyl peresters, indicating a potential future direction for sulfamate synthesis. acs.org Furthermore, the incorporation of tert-butyl groups is a known strategy to enhance the solubility and processability of organic semiconductors and conductors used in electronic devices. mdpi.com The synthesis of tert-butyl substituted tetrathiafulvalene (B1198394) and pentacene (B32325) highlights the utility of this group in creating functional materials. mdpi.com While not directly involving the sulfamate group, these applications demonstrate the value of the tert-butyl moiety in tuning molecular properties for advanced applications, a principle that can be extended to the design of novel sulfamate-containing materials.

Q & A

Q. What are the optimal synthetic routes for tert-butyl sulfamate, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis of tert-butyl sulfamate typically involves sulfamoylation of tert-butanol using sulfamoyl chloride or analogous reagents. Key parameters to optimize include solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios to minimize side reactions like hydrolysis. Chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) is critical due to byproduct formation. Reaction progress can be monitored via TLC or LC-MS. For reproducibility, ensure anhydrous conditions and inert atmospheres .

Q. How can researchers validate the purity of this compound, and what analytical techniques are most reliable?

Methodological Answer: Purity validation requires a combination of techniques:

- HPLC-UV/ELSD : Quantify impurities using reversed-phase C18 columns and acetonitrile/water mobile phases.

- NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on sulfamate proton signals (δ 5.0–5.5 ppm) and tert-butyl group resonances (δ 1.2–1.4 ppm).

- Elemental Analysis : Verify C, H, N, and S content within ±0.3% of theoretical values. Cross-referencing with capillary electrophoresis (as used for sulfamate toxin analysis) can resolve ambiguities in polar impurities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Storage : Keep in airtight containers at –20°C to prevent degradation. Avoid proximity to oxidizing agents or heat sources.

- Handling : Use explosion-proof equipment (e.g., spark-free tools) and grounded metal containers during transfers.

- PPE : Wear nitrile gloves, safety goggles, and lab coats. In case of skin contact, rinse immediately with water for 15 minutes .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of sulfamate esters in nucleophilic substitutions?

Methodological Answer: The tert-butyl group’s steric bulk reduces accessibility to the sulfamate’s electrophilic sulfur, slowing SN2 reactions. Electronic effects can be probed via Hammett plots by comparing reaction rates of tert-butyl sulfamate with analogs (e.g., methyl or benzyl sulfamates). Computational studies (DFT calculations) using Gaussian or ORCA software can model transition states and charge distribution. Experimental validation involves kinetic studies under controlled conditions (e.g., varying nucleophile concentrations in DMF) .

Q. What strategies resolve contradictions in reported toxicity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from assay sensitivity (e.g., immunoassays vs. LC-MS) or impurity profiles. To address this:

- Replicate Studies : Use standardized protocols (e.g., OECD Guidelines) for acute toxicity testing in model organisms.

- Impurity Profiling : Quantify trace contaminants (e.g., sulfonic acid byproducts) via high-resolution mass spectrometry.

- Cross-Validation : Compare results across multiple detection methods (e.g., cytotoxicity assays vs. enzymatic inhibition studies) .

Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Perform molecular dynamics simulations (MD) using software like GROMACS to model hydrolysis pathways. Key parameters include:

Q. What are the challenges in detecting this compound in complex matrices (e.g., biological samples), and how can they be mitigated?

Methodological Answer: Challenges include matrix interference and low analyte concentrations. Solutions:

- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate sulfamates.

- Detection : Employ tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for specificity.

- Calibration : Include isotope-labeled internal standards (e.g., <sup>13</sup>C-labeled tert-butyl sulfamate) to correct for matrix effects .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

Image depicts the reaction of Chlorosulfonyl isocyanate with tert-butanol, followed by a primary amine (R-NH2) to yield an N'-substituted-N-(tert-butoxycarbonyl)sulfamide.

Image depicts the reaction of Chlorosulfonyl isocyanate with tert-butanol, followed by a primary amine (R-NH2) to yield an N'-substituted-N-(tert-butoxycarbonyl)sulfamide. Image depicts the deprotection of N'-substituted-N-(tert-butoxycarbonyl)sulfamide to yield the corresponding sulfamide.

Image depicts the deprotection of N'-substituted-N-(tert-butoxycarbonyl)sulfamide to yield the corresponding sulfamide. Image depicts the condensation of a sulfamide with an aldehyde (R'-CHO) to form the final N-sulfonylimine product.

Image depicts the condensation of a sulfamide with an aldehyde (R'-CHO) to form the final N-sulfonylimine product.